四甘醇二甲醚

概述

科学研究应用

Blood Compatibility

Tetraglyme has been studied for its ability to enhance blood compatibility in medical devices. A significant study demonstrated that plasma-deposited tetraglyme surfaces reduce protein adsorption and platelet adhesion, which are critical factors in preventing thrombosis in blood-contacting devices. The research showed that these surfaces exhibited significantly lower levels of thrombus formation compared to traditional materials. Specifically:

- Total Protein Adsorption : Tetraglyme surfaces demonstrated a reduction in total protein adsorption by over 50% compared to uncoated surfaces.

- Platelet Adhesion : Platelet adhesion was reduced significantly, leading to a longer clotting time in recalcified plasma tests .

Drug Delivery Systems

Tetraglyme is also utilized in drug delivery systems due to its ability to solubilize various pharmaceuticals. Its role as a solvent allows for improved bioavailability of drugs that are poorly soluble in water. Studies have shown that formulations containing tetraglyme can enhance the delivery and efficacy of therapeutic agents, particularly in intravenous applications.

Tissue Engineering

In tissue engineering, tetraglyme is used as a solvent for polymeric scaffolds that support cell growth and tissue regeneration. Its biocompatibility and ability to form hydrogels make it suitable for creating scaffolds that mimic the extracellular matrix.

Electrolytes in Batteries

Tetraglyme is widely recognized for its role as an electrolyte solvent in lithium-ion and sodium-ion batteries. It forms stable complexes with lithium salts, enhancing ionic conductivity and battery performance. Research indicates:

- Lithium-Oxygen Batteries : Tetraglyme-based electrolytes have shown improved stability and efficiency in lithium-oxygen batteries due to their ability to solvate lithium ions effectively .

- Sodium Rechargeable Batteries : Tetraglyme is also being explored as a component in sodium rechargeable batteries, where it serves as a solvent for sodium salts, facilitating charge transport .

Fuel Cells

In fuel cell technology, tetraglyme is employed as a solvent for catalyst supports and membrane materials. Its properties help improve the performance of alkaline membrane fuel cells by enhancing the stability and activity of non-platinum catalysts .

Solvent for VOC Analysis

Tetraglyme's low volatility makes it an excellent solvent for analyzing volatile organic compounds (VOCs) in air samples. It is used in purge-and-trap methods to concentrate VOCs from air samples before analysis, providing accurate measurements of environmental pollutants .

Supramolecular Chemistry

In supramolecular chemistry, tetraglyme acts as a solvent that facilitates the study of synthetic receptors mimicking natural receptors. This application is crucial for developing new sensors and analytical techniques for detecting biomolecules .

Table 1: Summary of Tetraglyme Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Blood-contacting devices | Reduced thrombosis risk |

| Drug delivery systems | Enhanced solubility and bioavailability | |

| Tissue engineering | Supports cell growth | |

| Energy Storage | Lithium-ion batteries | Improved ionic conductivity |

| Sodium rechargeable batteries | Enhanced charge transport | |

| Fuel cells | Stability and activity of catalysts | |

| Analytical Chemistry | VOC analysis | Accurate environmental monitoring |

| Supramolecular chemistry | Development of new sensors |

Case Study 1: Plasma-Deposited Tetraglyme Surfaces

In a study published by Chang et al., plasma-deposited tetraglyme coatings were tested for their blood compatibility using various in vitro methods. The results indicated that these coatings significantly reduced blood interactions compared to traditional materials, highlighting their potential use in medical devices such as catheters .

Case Study 2: Tetraglyme as an Electrolyte

Research conducted on tetraglyme-based electrolytes demonstrated their effectiveness in lithium-oxygen batteries. The study revealed that these electrolytes maintained stability under operational conditions, contributing to longer battery life and improved performance metrics .

作用机制

四甘醇二甲醚的作用机制涉及其由于极性非质子性质而能够溶解多种有机化合物的能力。 它通过物理吸收和最小的化学相互作用与分子相互作用,使其成为化学反应和分子运输的有效介质 .

生化分析

Biochemical Properties

Tetraglyme has been found to interact with various biomolecules in its role as a solvent. For instance, it has been used in glucose sensors to enhance the linking of bio-mimetic molecules to the surface . It also helps in the selective adsorption of proteins while promoting cell adhesion .

Cellular Effects

The effects of Tetraglyme on cells are not fully understood. It has been noted that Tetraglyme can influence cell function through its role as a solvent. For example, it has been used in lithium-ion battery technology, where it may interact with various cellular components .

Molecular Mechanism

The molecular mechanism of Tetraglyme’s action is largely related to its properties as a solvent. It is known to form complexes with ions, which could potentially influence various biochemical reactions

Temporal Effects in Laboratory Settings

In laboratory settings, Tetraglyme has shown to have an acceleration effect, especially when its concentrations are lower than 20% (v/v). This effect becomes more pronounced for glymes with longer chain length .

Metabolic Pathways

Tetraglyme is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not directly participate in metabolic pathways. It may indirectly influence metabolic flux or metabolite levels through its role as a solvent.

Transport and Distribution

The transport and distribution of Tetraglyme within cells and tissues are likely influenced by its properties as a solvent. It has been suggested that Tetraglyme can affect ion transport, which could potentially influence its distribution within cells .

准备方法

四甘醇二甲醚通常通过二甘醇单甲醚与亚硫酰氯反应合成,生成氯化中间体,然后与乙醇钠反应生成四甘醇二甲醚。 该过程涉及过滤和真空蒸馏以获得最终产物 . 工业生产方法通常涉及类似的合成路线,但规模更大,确保高纯度和产量。

化学反应分析

相似化合物的比较

四甘醇二甲醚与其他甘醇醚(如二甘醇二甲醚和三甘醇二甲醚)进行比较。虽然所有这些化合物都具有相似的溶剂性质,但四甘醇二甲醚的更高沸点和热稳定性使其更适合高温应用。 此外,四甘醇二甲醚形成与离子配合物的能力使其有别于其他甘醇醚 .

结论

四甘醇二甲醚是一种用途广泛的化合物,在科学研究和工业中有着广泛的应用。其独特的特性,包括高热稳定性和优异的溶剂能力,使其成为各个领域的宝贵资产。

生物活性

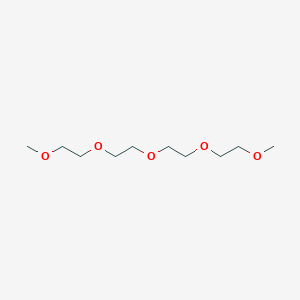

Tetraglyme, also known as tetraethylene glycol dimethyl ether, is a polyether compound with significant applications in various fields, including organic synthesis, electrochemistry, and biomedical engineering. Its unique properties, particularly in relation to biological systems, have garnered attention in recent research. This article explores the biological activity of tetraglyme, focusing on its effects on protein adsorption, cytotoxicity, and potential therapeutic applications.

Tetraglyme has the molecular formula and is characterized by its ether linkages, which contribute to its solubility and non-fouling properties. The structure allows it to interact favorably with various biological molecules while maintaining a degree of biocompatibility.

Protein Adsorption Studies

One of the key areas of research regarding tetraglyme is its interaction with proteins, particularly in the context of biomedical devices. A study demonstrated that tetraglyme coatings significantly reduce the adsorption of fibrinogen and von Willebrand factor (vWf), which are critical for platelet adhesion and clot formation. The findings indicated:

- Low Fibrinogen Adsorption : Under conditions of low plasma concentration (less than 10%), tetraglyme exhibited ultralow fibrinogen adsorption (), suggesting excellent non-fouling properties .

- High Shear Conditions : In high shear environments (500 s), platelet adhesion was reduced by 5 to 10 times on surfaces coated with tetraglyme compared to those preadsorbed with normal plasma containing vWf .

These results indicate that tetraglyme's ability to resist protein adsorption could be beneficial in developing medical devices that minimize thrombosis.

Cytotoxicity and Safety Profile

Tetraglyme has been evaluated for its cytotoxic effects through various studies. It is classified as a mild eye irritant and has shown potential adverse effects in animal studies, including gastrointestinal, kidney, and bladder changes at lethal doses . However, its application in controlled environments suggests that when used appropriately, tetraglyme can be safe for specific biomedical applications.

Case Study: Tetraglyme Coatings in Medical Devices

A notable case study involved the application of tetraglyme coatings on vascular grafts. The study found that grafts coated with tetraglyme demonstrated significantly reduced platelet adhesion compared to uncoated controls. This property is crucial for improving the longevity and functionality of vascular implants by reducing thrombus formation.

| Parameter | Uncoated Graft | Tetraglyme Coated Graft |

|---|---|---|

| Platelet Adhesion (ng/cm²) | 85 | <5 |

| Fibrinogen Adsorption (ng/cm²) | 80 | <5 |

| Shear Rate (s) | 500 | 500 |

Application in Electrochemical Systems

Recent research has highlighted tetraglyme's role as a cosolvent in aqueous zinc-ion batteries. It was found to improve electrochemical stability and inhibit parasitic reactions during cycling processes . This application underscores tetraglyme's versatility beyond traditional uses.

属性

IUPAC Name |

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044396 | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-24-8 | |

| Record name | Tetraglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraglyme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetraglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraglyme?

A1: Tetraglyme has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize tetraglyme?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of tetraglyme molecules. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups and their interactions within tetraglyme and its complexes. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of tetraglyme surfaces, particularly in coatings. [, , ]

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of tetraglyme. [, , ]

Q3: How does the presence of tetraglyme affect the ionic conductivity of polymer electrolytes?

A3: The effect depends on the specific system:

- Dual-cation ionomers: Tetraglyme can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []

- Solid terpolymer electrolytes: Tetraglyme enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []

Q4: Is tetraglyme stable at high temperatures?

A4: Tetraglyme exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]

Q5: How does tetraglyme interact with graphite surfaces?

A5: Tetraglyme exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []

Q6: How is tetraglyme used in the synthesis of metal nanoparticles?

A6: Tetraglyme acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []

Q7: Can tetraglyme be used for air sampling and analysis?

A7: Yes, tetraglyme can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []

Q8: What is the role of tetraglyme in chemical vapor deposition (CVD)?

A8: Tetraglyme is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]

Q9: How does tetraglyme interact with proteins in a biological context?

A9: Tetraglyme coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]

Q10: What is the role of complement activation in the foreign body response to tetraglyme coatings?

A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted tetraglyme coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the tetraglyme surface. [, ]

Q11: How does the concentration of fibrinogen affect its adsorption to tetraglyme surfaces?

A12: While tetraglyme effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of tetraglyme's protein-resistant properties under physiological conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。